molecular formula C9H17NO B14005816 Bicyclo(2.2.1)heptan-2-ol, 3-(dimethylamino)-, (endo,endo)- CAS No. 57070-90-3

Bicyclo(2.2.1)heptan-2-ol, 3-(dimethylamino)-, (endo,endo)-

Cat. No.: B14005816
CAS No.: 57070-90-3
M. Wt: 155.24 g/mol
InChI Key: RELHKQZXRPAJSE-UHFFFAOYSA-N
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Description

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol is a bicyclic compound with the molecular formula C9H17NO and a molecular weight of 155.2374 g/mol It is a derivative of norbornane, featuring a dimethylamino group and a hydroxyl group attached to the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol typically involves the reaction of norbornene with dimethylamine in the presence of a catalyst. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent to facilitate the addition of the dimethylamino group to the norbornane skeleton . The reaction is carried out in an inert atmosphere, such as argon, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to receptors or enzymes. The bicyclic structure provides rigidity, enhancing the compound’s stability and specificity in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Norbornane: The parent compound of 3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol, lacking the dimethylamino and hydroxyl groups.

    Norborneol: A similar compound with a hydroxyl group but without the dimethylamino group.

    Bicyclo[2.2.1]heptan-2-one: A ketone derivative of norbornane.

Uniqueness

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its bicyclic structure also contributes to its stability and specificity in various applications .

Properties

CAS No.

57070-90-3

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C9H17NO/c1-10(2)8-6-3-4-7(5-6)9(8)11/h6-9,11H,3-5H2,1-2H3

InChI Key

RELHKQZXRPAJSE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CCC(C2)C1O

Origin of Product

United States

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